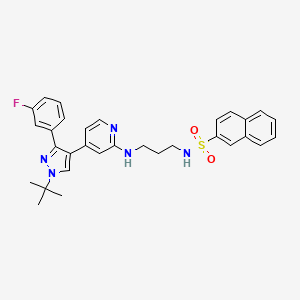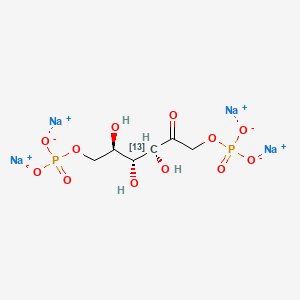
N1-Methyl-arabinoadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Methyl-arabinoadenosine is a purine nucleoside analog known for its significant biological activities. This compound has garnered attention due to its potential applications in various fields, including medicine and biochemistry. It is structurally similar to adenosine but features a methyl group at the N1 position and an arabinose sugar moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-Methyl-arabinoadenosine typically involves the methylation of arabinoadenosine. The process begins with the protection of the hydroxyl groups on the arabinose sugar, followed by the selective methylation of the N1 position of the adenine base. The final step involves deprotection to yield the desired compound. Common reagents used in this synthesis include methyl iodide and a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions: N1-Methyl-arabinoadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups of the arabinose moiety.
Reduction: The compound can be reduced under specific conditions, affecting the adenine base.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-methylated analogs.
Applications De Recherche Scientifique
N1-Methyl-arabinoadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in RNA modification and its impact on gene expression.
Medicine: Investigated for its potential anticancer properties, particularly in targeting indolent lymphoid malignancies.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of N1-Methyl-arabinoadenosine involves its incorporation into RNA, where it can affect the stability and function of the RNA molecule. It is recognized by specific proteins that bind to methylated RNA, influencing various cellular processes. In cancer cells, it can inhibit DNA synthesis and induce apoptosis, contributing to its anticancer effects.
Comparaison Avec Des Composés Similaires
N1-Methyladenosine: Similar in structure but lacks the arabinose sugar moiety.
Arabinoadenosine: Similar sugar moiety but lacks the methyl group at the N1 position.
N6-Methyladenosine: Another methylated adenosine analog but with the methyl group at the N6 position.
Uniqueness: N1-Methyl-arabinoadenosine is unique due to the combination of the methyl group at the N1 position and the arabinose sugar. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H15N5O4 |
|---|---|
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
(2R,3R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7+,8?,11-/m1/s1 |
Clé InChI |
GFYLSDSUCHVORB-INWNYVOZSA-N |
SMILES isomérique |
CN1C=NC2=C(C1=N)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O |
SMILES canonique |
CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
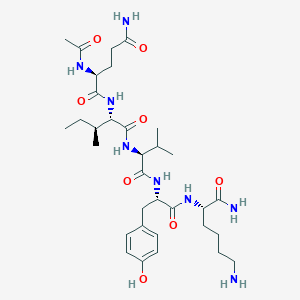

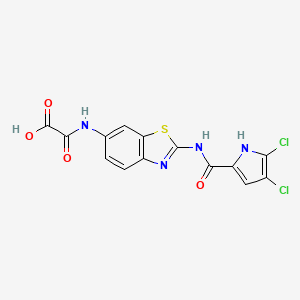
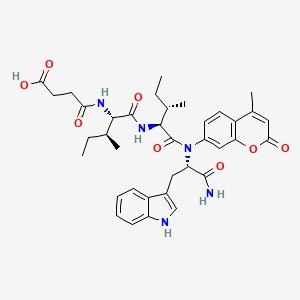
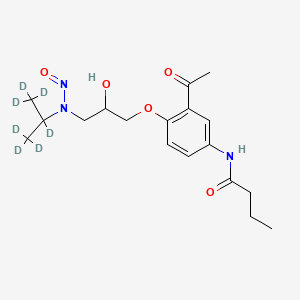
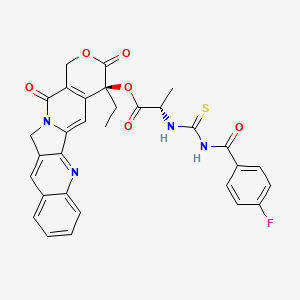

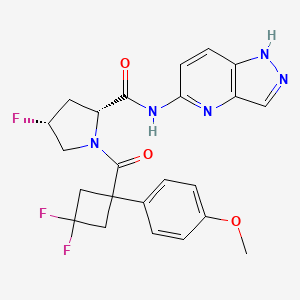
![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)
